molecular formula C15H15FN6OS2 B2482314 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide CAS No. 780818-72-6

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B2482314
CAS No.: 780818-72-6
M. Wt: 378.44
InChI Key: CGLMBSVIEKFDGY-UHFFFAOYSA-N
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Description

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The presence of both triazole and thiazole rings in its structure contributes to its diverse biological activities.

Scientific Research Applications

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.

    Biological Research: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazoles possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , and anti-inflammatory . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

It’s suggested that the compound interacts with its targets via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring .

Biochemical Pathways

Given the wide range of biological activities associated with 1,2,4-triazoles , it’s likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with 1,2,4-triazoles , it’s likely that this compound may have diverse molecular and cellular effects.

Future Directions

The future research directions would depend on the observed biological activities of this compound. Given the known activities of 1,2,4-triazole derivatives, potential areas could include the development of new antibacterial or anticancer agents .

Biochemical Analysis

Cellular Effects

The effects of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of This compound It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of This compound Preliminary studies suggest that the compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of This compound Preliminary studies suggest that the compound may have different effects at different dosages .

Metabolic Pathways

The metabolic pathways that This compound Preliminary studies suggest that the compound may interact with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of This compound Preliminary studies suggest that the compound may interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of This compound Preliminary studies suggest that the compound may be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(4-fluorophenyl)methyl-1,3-thiazole in the presence of a base such as triethylamine in ethanol. The reaction mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or thiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole or thiazole derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
  • 2-bromo-1-(4-fluorophenyl)methyl-1,3-thiazole
  • 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide is unique due to the presence of both triazole and thiazole rings in its structure, which contributes to its diverse biological activities. The combination of these two heterocyclic rings enhances its potential as a multifunctional compound with applications in various fields.

Properties

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6OS2/c1-9-20-21-15(22(9)17)24-8-13(23)19-14-18-7-12(25-14)6-10-2-4-11(16)5-3-10/h2-5,7H,6,8,17H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLMBSVIEKFDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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